molecular formula C13H11ClF3N3O2S B2388582 6-chloro-N-{2-[(2,2,2-trifluoroethyl)amino]phenyl}pyridine-3-sulfonamide CAS No. 1424513-51-8

6-chloro-N-{2-[(2,2,2-trifluoroethyl)amino]phenyl}pyridine-3-sulfonamide

Cat. No.: B2388582
CAS No.: 1424513-51-8
M. Wt: 365.76
InChI Key: WFZDBYYLQWZBEH-UHFFFAOYSA-N
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Description

6-chloro-N-{2-[(2,2,2-trifluoroethyl)amino]phenyl}pyridine-3-sulfonamide is a complex organic compound that features a pyridine ring substituted with a sulfonamide group, a chloro group, and a trifluoroethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-{2-[(2,2,2-trifluoroethyl)amino]phenyl}pyridine-3-sulfonamide typically involves multiple steps. One common route starts with the preparation of the pyridine ring, followed by the introduction of the sulfonamide group. The trifluoroethylamino group is then added through a nucleophilic substitution reaction. The chloro group is introduced via a halogenation reaction. Specific reaction conditions, such as the choice of solvents, temperatures, and catalysts, can vary depending on the desired yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, ensures high efficiency and consistency in the production process.

Chemical Reactions Analysis

Types of Reactions

6-chloro-N-{2-[(2,2,2-trifluoroethyl)amino]phenyl}pyridine-3-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove certain functional groups or to convert them into different forms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired transformations efficiently.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

6-chloro-N-{2-[(2,2,2-trifluoroethyl)amino]phenyl}pyridine-3-sulfonamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: This compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-chloro-N-{2-[(2,2,2-trifluoroethyl)amino]phenyl}pyridine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethylamino group can enhance binding affinity through hydrogen bonding and hydrophobic interactions. The sulfonamide group can act as a bioisostere, mimicking the structure and function of natural substrates. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    6-chloro-N-{2-[(2,2,2-trifluoroethyl)amino]phenyl}pyridine-2-sulfonamide: Similar structure but with the sulfonamide group at a different position on the pyridine ring.

    6-chloro-N-{2-[(2,2,2-trifluoroethyl)amino]phenyl}pyridine-4-sulfonamide: Another positional isomer with the sulfonamide group at the 4-position.

    6-chloro-N-{2-[(2,2,2-trifluoroethyl)amino]phenyl}pyridine-3-carboxamide: Similar structure with a carboxamide group instead of a sulfonamide group.

Uniqueness

The unique combination of functional groups in 6-chloro-N-{2-[(2,2,2-trifluoroethyl)amino]phenyl}pyridine-3-sulfonamide imparts distinct chemical and biological properties. The presence of the trifluoroethylamino group enhances its lipophilicity and metabolic stability, making it a valuable compound for various applications.

Properties

IUPAC Name

6-chloro-N-[2-(2,2,2-trifluoroethylamino)phenyl]pyridine-3-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClF3N3O2S/c14-12-6-5-9(7-18-12)23(21,22)20-11-4-2-1-3-10(11)19-8-13(15,16)17/h1-7,19-20H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFZDBYYLQWZBEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NCC(F)(F)F)NS(=O)(=O)C2=CN=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClF3N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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